

Technical Guide: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No.: B1288958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**. This compound is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.

Chemical Structure and Properties

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a derivative of pyridine, a versatile pharmacophore in drug discovery.^[1] The structure features a pyridine ring substituted with a bromine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The tetrahydropyran moiety can influence the compound's solubility, metabolic stability, and conformational properties.

Structure:

Physicochemical Data

The following table summarizes the key quantitative data for **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂	[2] [3]
Molecular Weight	258.11 g/mol	[2] [3]
CAS Number	494772-07-5	[4]
Appearance	Solid	[2]
Purity	≥98%	[3] [4]
InChI Key	ZCTXTBRJCPHMEP- UHFFFAOYSA-N	[2]
SMILES	C1COCCC1OC2=NC=C(Br)C =C2	[3]

Experimental Protocols

Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

The following is a representative procedure for the synthesis of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**, adapted from the synthesis of a structural isomer.[\[5\]](#) This reaction is a Mitsunobu reaction between 5-bromopyridin-2-ol and tetrahydro-2H-pyran-4-ol.

Materials:

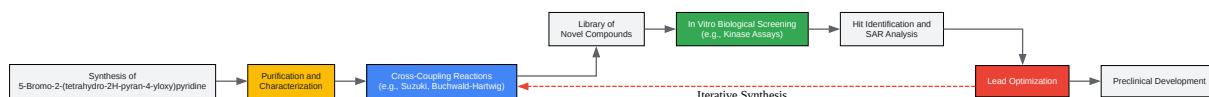
- 5-Bromopyridin-2-ol
- Tetrahydro-2H-pyran-4-ol
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous toluene or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of 5-bromopyridin-2-ol (1.0 equivalent), tetrahydro-2H-pyran-4-ol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous toluene, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added DEAD or DIAD (1.5 equivalents) dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is redissolved in a suitable organic solvent such as ethyl acetate and washed sequentially with saturated aqueous $NaHCO_3$ and brine.
- The organic layer is dried over anhydrous $MgSO_4$ or Na_2SO_4 , filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine**.

Applications in Drug Discovery


5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.^{[6][7]} The pyridine scaffold is a common feature in many FDA-approved drugs and is known to interact with the hinge region of the ATP-binding pocket of kinases.^[8]

The bromo substituent at the 5-position allows for further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Src, Abl, and p21-activated kinase 4 (PAK4), which are implicated in cancer progression.[9][10]

Logical Workflow in Drug Discovery

The following diagram illustrates the typical workflow for the utilization of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine** in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: Workflow for the use of **5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na⁺/K⁽⁺⁾-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288958#5-bromo-2-tetrahydro-2h-pyran-4-yloxy-pyridine-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com